2,2'-Bipyridine-4,4'-dicarboxamide
Overview
Description
2,2’-Bipyridine-4,4’-dicarboxamide is an organic building block . It’s a derivative of bipyridine, a class of compounds that are popular due to their potential applications in various fields .
Synthesis Analysis
New ruthenium complexes bearing bipyridine ligands with different substituents (propyl, hexyl, isobutyl, and benzyl) were synthesized and characterized by MS, NMR, FTIR, and UV/Visible spectroscopy . The synthesis utilizes commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone .Molecular Structure Analysis
The molecular structure of 2,2’-Bipyridine-4,4’-dicarboxamide is influenced by the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, and counter ion . The exposed location of the N atoms in 4,4′-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2′-bipyridine .Chemical Reactions Analysis
The chemical reactions of 2,2’-Bipyridine-4,4’-dicarboxamide involve the formation of new ruthenium complexes bearing bipyridine ligands . The electrochemical properties of the complexes have been investigated by cyclic voltammetry .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2’-Bipyridine-4,4’-dicarboxamide include its molecular formula C12H8N2O4, CAS Number: 6813-38-3, and molecular weight: 244.20 .Scientific Research Applications
Cooperative Multipoint Recognition of Organic Dyes A study conducted by Liu et al. (2001) focuses on bis(beta-cyclodextrin)s linked by 2,2'-bipyridine-4,4'-dicarboxy tethers, which have been synthesized as cooperative multipoint-recognition receptor models. These compounds displayed enhanced binding abilities towards various organic dye molecules, illustrating their potential in molecular recognition applications (Liu, Chen, Li, Wada, & Inoue, 2001).
Solar Light Harvesting and Photovoltaic Applications Nazeeruddin et al. (1990) described the use of CN-bridged trinuclear Ru complexes, where 2,2'-bipyridine-4,4'-dicarboxylic acid acts as a ligand. These complexes exhibit potential in solar light harvesting and photovoltaic applications due to their high charge injection yields (Nazeeruddin, Liska, Moser, Vlachopoulos, & Grätzel, 1990).
Dye-Sensitized Solar Cells (DSC) Kuang et al. (2006) synthesized heteroleptic sensitizers using 2,2'-bipyridine-4,4'-dicarboxylic acid derivatives for thin film dye-sensitized solar cells. These sensitizers demonstrated high solar light harvesting capacity and conversion efficiency, contributing to advancements in DSC technology (Kuang, Ito, Wenger, Klein, Moser, Humphry-Baker, Zakeeruddin, & Grätzel, 2006).
Synthesis and Solid Form Exploration of Bipyridines Braun et al. (2021) explored the solid form landscape of bipyridine isomers, including 2,2'-bipyridine, to understand their crystal structure and interaction energy. This research aids in the development of materials with tailored physical and chemical properties (Braun, Hald, Kahlenberg, & Griesser, 2021).
Syntheses of Bipyridine Derivatives Janiak et al. (1999) reported on the syntheses of 5,5'-disubstituted 2,2'-bipyridines, indicating the versatility of 2,2'-bipyridine derivatives in creating functional ligands and materials (Janiak, Deblon, & Wu, 1999).
Application in Polyketone Preparation Guo et al. (2012) synthesized novel bipyridyl ligands, including 2,2'-bipyridine derivatives, and applied them as catalysts in the copolymerization process to prepare polyketone. This highlights the role of such compounds in polymer synthesis (Guo, Gao, Lv, & Ye, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-carbamoylpyridin-2-yl)pyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c13-11(17)7-1-3-15-9(5-7)10-6-8(12(14)18)2-4-16-10/h1-6H,(H2,13,17)(H2,14,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCNYHCXTYJJNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)N)C2=NC=CC(=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bipyridine-4,4'-dicarboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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